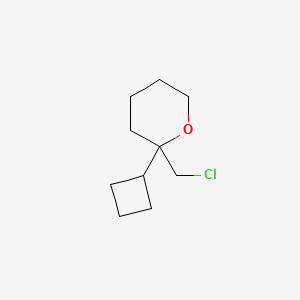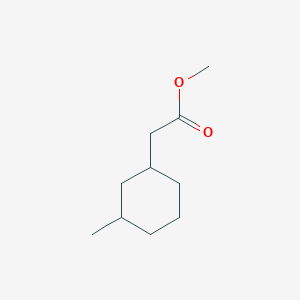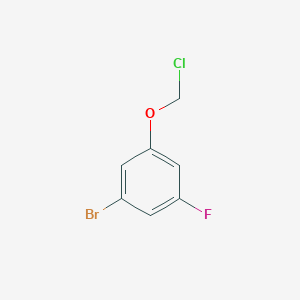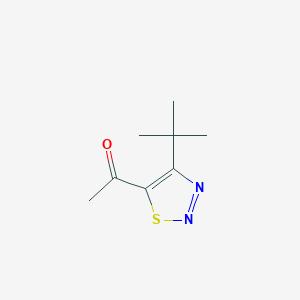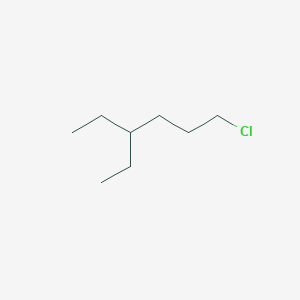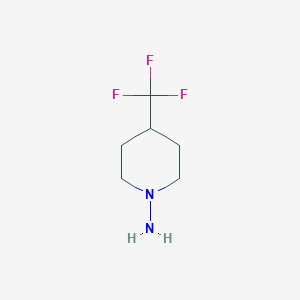
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane is a chemical compound with the molecular formula C₉H₁₅Cl It is characterized by the presence of a cyclopropane ring substituted with a chloro group and a cyclopropylpropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane typically involves the reaction of cyclopropylmethyl chloride with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylpropan-2-yl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Substitution: Formation of cyclopropylpropan-2-yl alcohols or amines.
Oxidation: Formation of cyclopropylpropan-2-yl ketones or carboxylic acids.
Reduction: Formation of cyclopropylpropan-2-yl hydrocarbons.
科学的研究の応用
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structural features and the nature of the target. The cyclopropane ring’s strain and reactivity play a crucial role in its interactions and effects.
類似化合物との比較
Similar Compounds
Cyclopropylmethyl chloride: A precursor in the synthesis of (1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane.
Cyclopropylpropan-2-yl alcohol: A product of the substitution reaction of the compound.
Cyclopropylpropan-2-yl ketone: A product of the oxidation reaction of the compound.
Uniqueness
This compound is unique due to its dual cyclopropane rings, which impart significant strain and reactivity
特性
分子式 |
C9H15Cl |
|---|---|
分子量 |
158.67 g/mol |
IUPAC名 |
(1-chloro-2-cyclopropylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H15Cl/c1-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6H2,1H3 |
InChIキー |
OLYKDXQHOBHULK-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(C1CC1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


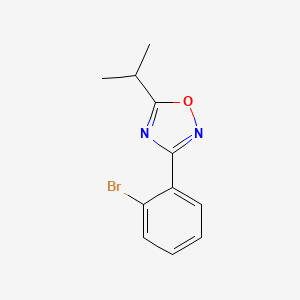


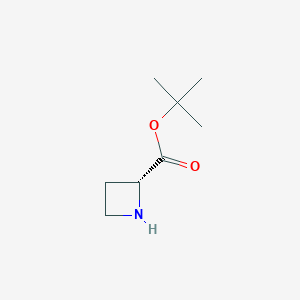
amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
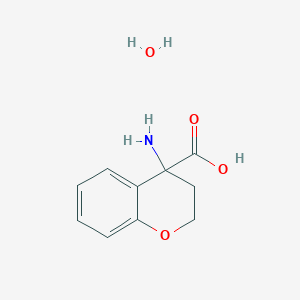
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
